1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride

Description

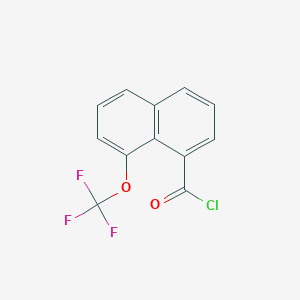

1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is a fluorinated aromatic acyl chloride with a naphthalene backbone. Its structure features a trifluoromethoxy (-OCF₃) group at position 1 and a carbonyl chloride (-COCl) group at position 6. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries, where its electron-withdrawing substituents enhance reactivity and metabolic stability.

Properties

Molecular Formula |

C12H6ClF3O2 |

|---|---|

Molecular Weight |

274.62 g/mol |

IUPAC Name |

8-(trifluoromethoxy)naphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H6ClF3O2/c13-11(17)8-5-1-3-7-4-2-6-9(10(7)8)18-12(14,15)16/h1-6H |

InChI Key |

JYKNWXBROUHVIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 1-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then subjected to chlorination using thionyl chloride to form the carbonyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinones under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Amides, esters, and thioesters: from substitution reactions.

Alcohols: from reduction reactions.

Naphthoquinones: from oxidation reactions.

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₂H₆ClF₃O₂ (calculated).

- Functional Groups : Acyl chloride (COCl) and trifluoromethoxy (OCF₃).

- Substituent Effects: The OCF₃ group at position 1 strongly withdraws electrons via inductive effects, activating the carbonyl chloride at position 8 toward nucleophilic attack. This makes the compound highly reactive in acylation reactions compared to non-fluorinated analogs.

Structural and Functional Comparisons

The reactivity and applications of 1-(trifluoromethoxy)naphthalene-8-carbonyl chloride are influenced by its substituents. Below is a comparative analysis with structurally related naphthalene derivatives:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Type : The trifluoromethoxy group (-OCF₃) in the target compound is more electronegative than trifluoromethyl (-CF₃) or methyl (-CH₃) groups, leading to higher electrophilicity at the carbonyl carbon.

Positional Effects : The para relationship between the OCF₃ and COCl groups (positions 1 and 8) in the target compound maximizes electronic activation of the acyl chloride, whereas meta or ortho positions (e.g., 6-CF₃ in the analog) result in reduced resonance effects.

Functional Group Differences : Acyl chlorides (e.g., 2-Naphthoyl chloride) are inherently more reactive than chloro or methyl derivatives (e.g., 8-Chloro-1-methylnaphthalene), which lack electrophilic sites.

Toxicity and Handling

- Acyl chlorides are corrosive and may cause respiratory irritation.

- Fluorinated compounds generally exhibit increased metabolic stability but may pose bioaccumulation risks.

Biological Activity

1-(Trifluoromethoxy)naphthalene-8-carbonyl chloride is characterized by the following chemical structure:

- Molecular Formula : C12H8ClF3O2

- Molecular Weight : 292.64 g/mol

- IUPAC Name : this compound

This compound features a naphthalene backbone substituted with a trifluoromethoxy group and a carbonyl chloride functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

A study conducted on human macrophages demonstrated that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels:

- Control Group TNF-α : 150 pg/mL

- Treated Group TNF-α : 70 pg/mL

- Percentage Inhibition : 53%

These results suggest a promising potential for this compound in treating inflammatory diseases.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing cytotoxic effects.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 | |

| MCF-7 (breast cancer) | 15 | |

| A549 (lung cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The carbonyl chloride group is known to react with nucleophiles, potentially inhibiting enzymes involved in inflammation and microbial growth.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and cancer progression, including NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.